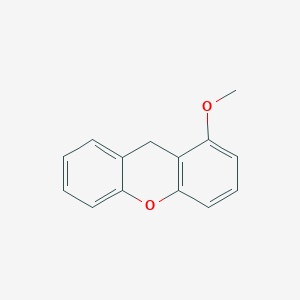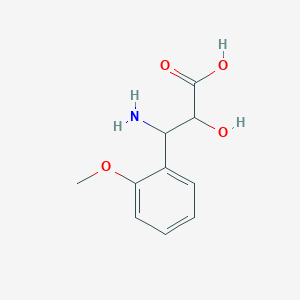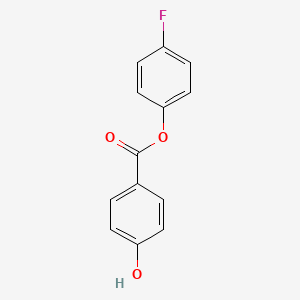
4-Fluorophenyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-fluorophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-fluorophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+4-FluorophenolAcid catalyst4-Fluorophenyl 4-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the reaction mixture, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-Fluorobenzoic acid and 4-hydroxybenzoic acid.
Reduction: 4-Fluorophenylmethanol and 4-hydroxybenzyl alcohol.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 4-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and 4-fluorophenol. These products can then participate in further biochemical pathways, such as the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: A precursor to 4-Fluorophenyl 4-hydroxybenzoate, widely used in the production of parabens.
4-Fluorophenol: Another precursor, used in the synthesis of various fluorinated organic compounds.
4-Fluorobenzoic acid: Structurally similar, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxybenzoate ester group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
102187-17-7 |
|---|---|
Molekularformel |
C13H9FO3 |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
(4-fluorophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8,15H |
InChI-Schlüssel |
SORDQILSXXTMQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)

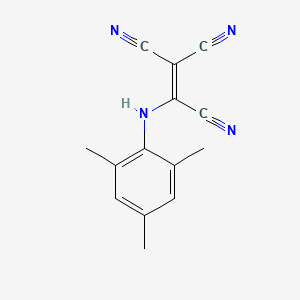
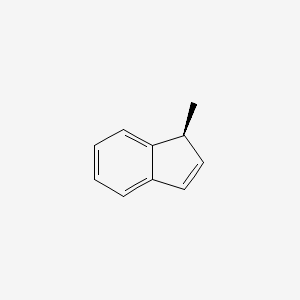

![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
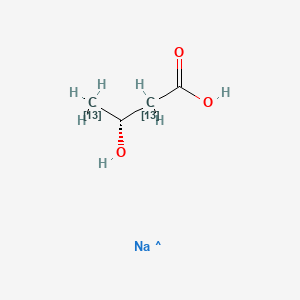

![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
